Cholesterol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYWMOMLDIMFJA-DPAQBDIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022401 | |
| Record name | Cholesterol | |
| Source | EPA DSSTox | |
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Molecular Weight |
386.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or faintly yellow solid; Nearly odorless; [HSDB] Beige solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | Cholesterol | |
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| Record name | Cholesterol | |
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Boiling Point |
360 °C (decomposes) | |
| Record name | Cholesterol | |
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| Record name | CHOLESTEROL | |
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Solubility |
Moderately soluble in hot alcohol; soluble in benzene, oils, fats and aq solns of bile salts, In water, 0.095 mg/l @ 30 °C., 9.5e-05 mg/mL | |
| Record name | Cholesterol | |
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| Record name | CHOLESTEROL | |
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| Record name | Cholesterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Density |
1.067 @ 20 °C/4 °C, Pearly leaflets or plates from dilute alcohol; becomes anhydrous at 70-80 °C; density 1.03; practically insoluble in water (about 0.2 mg/100 ml H2O); slightly soluble in alcohol (1.29% w/w at 20 °C); more soluble in hot alcohol (100 g of saturated 96% alcoholic solution contains 28 g at 80 °C); one gram dissolves in 2.8 ml ether, in 4.5 ml chloroform, in 1.5 ml pyridine. Also soluble in benzene petroleum, oils, fats. Soluble in aqueous solution of bile salts; optical rotation (20 °C/D) = -31.5 deg (c = 2 in ether); optical rotation (20 °C/D) = -39.5 deg (c= 2 in chloroform). /Monohydrate/ | |
| Record name | CHOLESTEROL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |
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Vapor Pressure |
VP: 0.171 mm Hg at 149 °C | |
| Record name | CHOLESTEROL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Cholesterol from animal organs always contains cholestanol (dihydrocholesterol) and other saturated sterols. | |
| Record name | CHOLESTEROL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White or faintly yellow pearly granules or crystals | |
CAS No. |
57-88-5, 22243-67-0 | |
| Record name | Cholesterol | |
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| Record name | Cholesterol [BAN:JAN:NF] | |
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| Record name | Cholest-5-en-3-ol (3beta)-, labeled with tritium | |
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| Record name | Cholesterol | |
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| Record name | Cholest-5-en-3-ol (3.beta.)- | |
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| Record name | CHOLESTEROL | |
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| Record name | CHOLESTEROL | |
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| Record name | Cholesterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
148.5 °C, MP: 145.5 °C (the melt becomes clear at 180 °C); optical rotation (25 °C/D) = -13.7 deg (c = 0.9 in chloroform) /Benzoate/, 148 °C | |
| Record name | Cholesterol | |
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| URL | https://www.drugbank.ca/drugs/DB04540 | |
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| Record name | CHOLESTEROL | |
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| Record name | Cholesterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Historical Context and Discovery of Cholesterol
Early Identification and Naming
The history of cholesterol research dates back to the 18th century. escardio.orgnih.gov In 1769, François Poulletier de la Salle was the first to identify solid this compound in gallstones. escardio.orgwikipedia.org However, his work was not published and is only known through the writings of others. escardio.org It was the French chemist Michel Eugène Chevreul who, in 1815, rediscovered the substance, purified it, and named it "cholesterine," derived from the Greek words "chole" (bile) and "stereos" (solid), reflecting its solid form and origin in gallstones. escardio.orgnih.govgeeksforgeeks.org Later, in 1833, Félix-Henri Boudet reported the presence of this compound in human blood. escardio.org The name was later changed to "this compound" to include the "-ol" suffix, indicating its chemical nature as an alcohol. escardio.org
Elucidation of Molecular Structure
Determining the intricate molecular structure of this compound was a significant scientific challenge that spanned several decades. nih.gov Early in the 20th century, around 1910, Adolf Windaus provided the first structural description of this compound. lipid.org The complex tetra-cyclic skeleton of the molecule made its complete elucidation a difficult task for scientists. nih.gov The definitive proof of this compound's structure was primarily the result of the brilliant work of Heinrich O. Wieland and Adolf Windaus. nih.gov Their groundbreaking research on the constitution of sterols and their connection to other natural substances earned them the Nobel Prize in Chemistry in 1927 and 1928, respectively. nih.govlipid.org By 1932, Wieland had demonstrated the correct structure of this compound. escardio.org The exact molecular formula was accurately established in 1888 by the Austrian botanist Friedrich Reinitzer. nih.gov
Initial Links to Disease: Atherosclerosis and Hypercholesterolemia
The connection between this compound and disease, particularly atherosclerosis, began to emerge in the early 20th century. In 1910, the German chemist Adolf Windaus made a pivotal observation, finding that atherosclerotic plaques from human aortas contained significantly more this compound than healthy aortas. nih.govnih.govnih.gov This finding provided the first hint that this compound was a key component of these disease-related lesions. nih.gov
A few years later, in 1913, the Russian pathologist Nikolai Anitschkow (also spelled Nikolaj Anitschkow) conducted a landmark experiment. lipid.orgnih.gov He fed purified this compound to rabbits and observed the development of severe atherosclerosis, demonstrating a direct causal link between dietary this compound and the formation of atherosclerotic lesions in an animal model. nih.govlipid.orgnih.gov This was the first experimental production of atherosclerosis. nih.gov
The genetic basis for high this compound and its link to heart disease was established in 1938 by Carl Müller, a Norwegian physician. nih.govnih.gov He described families with a condition he named familial hypercholesterolemia (FH), where high plasma this compound levels were inherited as an autosomal dominant trait. nih.govnih.gov Müller recognized that individuals with FH had a markedly increased incidence of heart attacks at a young age. nih.gov In 1938, Siegfried Thannhauser and Heinz Magendantz were also among the first to see the relationship between atherosclerosis, xanthomas (fatty deposits under the skin), and high this compound. escardio.org
Development of Animal Models for this compound Research
The use of animal models has been crucial for understanding the role of this compound in atherosclerosis. spandidos-publications.comimrpress.com The rabbit was the first and remains a commonly used animal model for this research. spandidos-publications.comspandidos-publications.com In 1908, Ignatowski was the first to report diet-induced atherosclerosis in rabbits. spandidos-publications.com A few years later, in 1913, Anitschkow and Chalatow fed rabbits purified this compound and found that it led to this compound accumulation in their livers and the development of atherosclerosis. spandidos-publications.com This was the first study to propose that this compound alone could induce the disease. spandidos-publications.com Rabbits are considered a suitable model because, like humans, they transport a significant amount of this compound via LDL and express cholesteryl ester transfer protein (CETP). spandidos-publications.comspandidos-publications.com
Over the years, various other animal species have been used, including mice, rats, guinea pigs, hamsters, birds, dogs, and non-human primates. spandidos-publications.comspandidos-publications.comnih.gov A common finding across these models is the necessity of hypercholesterolemia for the development of atherosclerotic plaques. spandidos-publications.com In the early 1990s, the development of genetically modified mouse models, such as the apolipoprotein E knockout (ApoE−/−) and LDL receptor knockout (LDLR−/−) mice, was a milestone in atherosclerosis research. spandidos-publications.comnih.gov These models spontaneously develop high this compound levels and atherosclerotic lesions, providing powerful tools to study the molecular mechanisms of the disease. spandidos-publications.comnih.gov The Watanabe heritable hyperlipidemic (WHHL) rabbit, a model for familial hypercholesterolemia due to a deficiency in LDL receptors, has also been instrumental in understanding the role of LDL in this human disease. spandidos-publications.comnih.gov
Epidemiological Studies and Risk Factor Identification
Large-scale epidemiological studies have been instrumental in establishing high blood this compound as a major risk factor for cardiovascular disease. The Framingham Heart Study, which began in the 1950s, was a pioneering effort in this area. escardio.orgwikipedia.org This long-term, ongoing study revealed a clear correlation between high blood this compound levels and coronary heart disease. wikipedia.org
In the early 1950s, John Gofman at the University of California, Berkeley, conducted influential epidemiological research. nih.gov Using the newly developed ultracentrifuge, he was able to separate plasma lipoproteins and found that heart attacks were not only correlated with elevated blood this compound but specifically with the this compound contained in low-density lipoprotein (LDL). nih.gov Gofman also observed that higher levels of high-density lipoprotein (HDL) were associated with a lower risk of heart attacks. nih.gov These findings, which have been replicated many times, established the strong epidemiological link between high LDL, low HDL, and heart attacks. nih.gov
Discovery of Lipoproteins and Their Significance
The understanding that this compound circulates in the blood not as a free molecule but as part of larger complexes called lipoproteins was a critical advancement. In 1929, Michel Macheboeuf first suggested that lipids in the blood exist in complexes with proteins, which was the discovery of lipoproteins. escardio.org The first lipoprotein to be isolated was high-density lipoprotein (HDL) from horse serum in 1929, followed by the isolation of low-density lipoprotein (LDL) in 1950. nih.gov
The development of the analytical ultracentrifuge by Theodor Svedberg in 1925 was a key technological advance that enabled further research. escardio.org In the 1950s, John Gofman, a physician and biophysicist, used this technology to separate plasma lipoproteins based on their density. nih.govnih.govuniversityofcalifornia.edu He identified the major classes of lipoproteins, including very-low-density lipoprotein (VLDL), LDL, and HDL. universityofcalifornia.eduwikipedia.org Gofman's research demonstrated that the elevated this compound in patients with familial hypercholesterolemia was primarily in the LDL and intermediate-density lipoprotein (IDL) fractions. lipid.org He and his colleagues showed that LDL was highly predictive of heart disease risk, while HDL was found to have an inverse relationship with risk. lipid.orguniversityofcalifornia.edu This work laid the foundation for our current understanding of "bad" (LDL) and "good" (HDL) this compound. nih.govnih.gov
Landmark Discoveries in this compound Metabolism (e.g., LDL Receptor, Statins)
The second half of the 20th century saw groundbreaking discoveries that revolutionized the understanding and treatment of high this compound.
The LDL Receptor: In the early 1970s, Michael S. Brown and Joseph L. Goldstein, driven by their work with patients suffering from familial hypercholesterolemia (FH), began to investigate the cellular mechanisms of this compound regulation. nih.govpnas.orgahajournals.org In 1973, they made the landmark discovery of the LDL receptor, a protein on the surface of cells that binds to and takes up LDL particles from the blood. pnas.orgnobelprize.orglatimes.com Their research, published in a classic 1974 PNAS paper, showed that a deficiency in these receptors was the underlying cause of the dangerously high LDL levels in FH patients. nih.govpnas.org They demonstrated that the binding of LDL to its receptor signals the cell to inhibit its own this compound synthesis, a key feedback mechanism. pnas.orgnobelprize.org For their revolutionary discoveries concerning the regulation of this compound metabolism, Brown and Goldstein were awarded the Nobel Prize in Physiology or Medicine in 1985. pnas.orgahajournals.orgnobelprize.orgwikipedia.org
Statins: The search for drugs to lower this compound led to another pivotal discovery in the 1970s. Inspired by the work of Alexander Fleming, Japanese biochemist Akira Endo began screening fungal extracts for substances that could inhibit this compound synthesis. nih.govpcsk9forum.orgpnas.org In 1976, he identified a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the this compound synthesis pathway, from a fermentation broth of Penicillium citrinum. pcsk9forum.orglpaforum.org He named this compound compactin (also known as ML-236B). escardio.orgpcsk9forum.org Endo's discovery laid the groundwork for a new class of drugs. nih.gov
Around the same time, researchers at the American pharmaceutical company Merck discovered a similar compound called mevinolin (later renamed lovastatin) from a broth of Aspergillus terreus. wikipedia.orgpcsk9forum.orglpaforum.org Following successful clinical trials, lovastatin (B1675250) was approved by the U.S. Food and Drug Administration (FDA) in 1987, becoming the first commercially available statin. nih.govnih.gov Brown and Goldstein's work had shown that by inhibiting this compound synthesis in the liver, statins cause an increase in the number of LDL receptors, which in turn leads to a significant reduction in plasma LDL levels. utsouthwestern.educollege-de-france.fr The development of statins has had a major impact on the prevention and treatment of cardiovascular disease. nih.govnih.gov
Cholesterol Biosynthesis Pathways
Acetyl-CoA as the Primary Precursor
All 27 carbon atoms in the cholesterol molecule are derived from acetyl-CoA. libretexts.org This initial substrate for this compound synthesis can be sourced from various metabolic pathways, including the β-oxidation of fatty acids, the oxidation of certain amino acids, and the pyruvate (B1213749) dehydrogenase reaction. libretexts.org The synthesis takes place in the cytosol, and acetyl-CoA from the mitochondria is transported to the cytosol in the form of citrate, which is then cleaved to regenerate acetyl-CoA. libretexts.orgdroracle.ai The journey from acetyl-CoA to this compound can be broadly divided into four main stages. allen.in
Mevalonate (B85504) Pathway (HMG-CoA Reductase as Rate-Limiting Enzyme)
The mevalonate pathway is a critical metabolic route that produces not only this compound but also other essential isoprenoids. wikipedia.org The initial steps of this pathway are often referred to as the upper mevalonate pathway. wikipedia.org It begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by the enzyme thiolase. byjus.comallen.in Subsequently, a third molecule of acetyl-CoA is condensed with acetoacetyl-CoA by the enzyme HMG-CoA synthase to produce the six-carbon compound β-hydroxy-β-methylglutaryl-CoA (HMG-CoA). byjus.comallen.in It is important to note that the cytosolic HMG-CoA synthase involved in this compound synthesis is distinct from its mitochondrial counterpart, which plays a role in ketone body formation. libretexts.orgnih.gov
The conversion of HMG-CoA to mevalonate is the committed and rate-limiting step in the entire this compound biosynthesis pathway. byjus.comlibretexts.org This reaction is catalyzed by the enzyme HMG-CoA reductase and involves the reduction of HMG-CoA, requiring two molecules of NADPH as a cofactor. allen.inmdpi.com
The activity of HMG-CoA reductase is tightly regulated through multiple mechanisms to maintain this compound homeostasis. These regulatory mechanisms include:
Transcriptional Control: The synthesis of HMG-CoA reductase mRNA is controlled by sterol regulatory element-binding proteins (SREBPs). libretexts.orgmdpi.com When cellular this compound levels are low, SREBPs are activated, leading to increased transcription of the HMG-CoA reductase gene. libretexts.orgresearchgate.net Conversely, high this compound levels suppress SREBP activation, reducing enzyme synthesis. researchgate.net
Proteolytic Degradation: The HMG-CoA reductase enzyme itself contains sterol-sensing domains. libretexts.org When sterol levels in the cell rise, it triggers a conformational change in the enzyme, making it more susceptible to proteolytic degradation. libretexts.orgresearchgate.net
Covalent Modification: The activity of HMG-CoA reductase is also modulated by phosphorylation. libretexts.org The enzyme is inactive when phosphorylated and active when dephosphorylated. nih.gov Hormones such as insulin (B600854) and glucagon (B607659) influence this process; insulin promotes dephosphorylation (activation), while glucagon promotes phosphorylation (inactivation). libretexts.orgnih.gov
Feedback Inhibition: High levels of this compound and its derivatives exert feedback inhibition on the activity of HMG-CoA reductase. nih.gov
Following its synthesis, mevalonate is converted into two five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.org This conversion involves a series of reactions including phosphorylation and decarboxylation. byjus.com IPP and DMAPP are the fundamental units used to build a vast array of over 30,000 biomolecules known as isoprenoids, which include this compound, steroid hormones, and coenzyme Q10. wikipedia.org The synthesis of these isoprenoids from mevalonate is sometimes referred to as the lower mevalonate pathway. wikipedia.org
HMG-CoA Reductase Activity and Regulation
Conversion of Squalene (B77637) to Lanosterol (B1674476)
The synthesis of this compound continues with the head-to-tail condensation of IPP and DMAPP molecules to form geranyl pyrophosphate (C10) and then farnesyl pyrophosphate (FPP; C15). byjus.com Two molecules of FPP are then joined head-to-head by the enzyme squalene synthase to form the 30-carbon linear hydrocarbon, squalene. byjus.comguidetopharmacology.org
The next crucial step is the cyclization of squalene to form the characteristic four-ring steroid nucleus. This is a two-step process. First, squalene is oxidized to squalene-2,3-epoxide by squalene epoxidase. nih.gov Then, the enzyme lanosterol synthase (also known as oxidosqualene cyclase) catalyzes the intricate cyclization of squalene-2,3-epoxide to produce lanosterol, the first sterol in this pathway. byjus.comreactome.org
Post-Lanosterol Pathways
The conversion of lanosterol to this compound involves a series of approximately 19 subsequent reactions. sigmaaldrich.com From lanosterol, the biosynthetic route can proceed via two main pathways that differ in the timing of the reduction of a double bond in the sterol side chain. researchgate.netplos.org
In the Bloch pathway, the double bond at the C24 position in the side chain is retained until the final step. researchgate.netnih.gov Lanosterol is converted through a series of intermediates to desmosterol (B1670304). mdpi.com The final reaction in the Bloch pathway is the reduction of the C24 double bond of desmosterol to form this compound, a reaction catalyzed by the enzyme 24-dehydrothis compound reductase (DHCR24). researchgate.netplos.orgmdpi.com
Kandutsch-Russell Pathway (via 7-Dehydrothis compound)
The biosynthesis of this compound from lanosterol can proceed via two main routes: the Bloch pathway and the Kandutsch-Russell pathway. researchgate.net The Kandutsch-Russell pathway is characterized by the early reduction of the double bond in the sterol side chain. acs.org In this pathway, the Δ24 double bond of lanosterol is first reduced, and the subsequent conversion to this compound proceeds through side-chain saturated intermediates, ultimately forming 7-Dehydrothis compound (B119134). nih.gov
The transformation begins with lanosterol and proceeds through several enzymatic steps. ontosight.aibyjus.com One of the key distinctions of this pathway is that the reduction of the C24-C25 double bond in the side chain is an early event, catalyzed by 24-dehydrothis compound reductase (DHCR24). researchgate.netresearchgate.net This creates intermediates with a saturated side chain. The pathway then progresses to form lathosterol. ontosight.aireactome.org
The final and committing step in the Kandutsch-Russell pathway is the conversion of 7-Dehydrothis compound (7-DHC) to this compound. nih.govresearchgate.net This reaction is catalyzed by the enzyme 7-dehydrothis compound reductase (DHCR7), which reduces the C7-C8 double bond in the sterol B-ring. nih.govcloud-clone.comnih.gov DHCR7 is a critical enzyme; mutations leading to its deficiency cause Smith-Lemli-Opitz syndrome, a disorder characterized by low this compound levels and an accumulation of 7-DHC. ontosight.airlbuht.nhs.uk The enzymes of the Kandutsch-Russell pathway are primarily located in the endoplasmic reticulum. researchgate.netnih.gov
Tissue and Cell-Type Specificity of Biosynthetic Pathways
The selection between the Bloch and Kandutsch-Russell pathways for this compound synthesis is not uniform across all tissues and cell types; instead, it exhibits significant specificity. nih.gov Research using stable isotope labeling in mice has revealed that the proportional flux through these two pathways varies dramatically among different tissues. capes.gov.brnih.gov
For instance, steroidogenic tissues that produce large amounts of this compound, such as the testes and adrenal glands, exclusively utilize the Bloch pathway. nih.gov In contrast, other tissues like the skin and brain predominantly use an alternative route. nih.gov
Interestingly, studies have shown that no tissue appears to use the canonical Kandutsch-Russell pathway in its originally proposed form. capes.gov.brnih.gov Instead, a hybrid pathway, termed the "modified Kandutsch-Russell (MK-R) pathway," has been identified. nih.govelifesciences.org In this modified pathway, this compound synthesis begins along the Bloch pathway, and then, after several steps, switches to the Kandutsch-Russell pathway. nih.gov The major crossover point involves the conversion of zymosterol (B116435) to zymostenol (B45303) by the enzyme DHCR24. researchgate.net Overexpression of DHCR24 has been shown to increase the use of the MK-R pathway. nih.gov This tissue-specific and variable utilization of biosynthetic pathways allows for the production of diverse sterol molecules that can be regulated independently of this compound itself. capes.gov.br This differential regulation is maintained even in cultured cells derived from these tissues. nih.gov
Shunt Pathways and Oxysterol Formation
In addition to the primary pathways leading to this compound, there are "shunt" pathways that divert intermediates from the main this compound synthesis route to produce other bioactive molecules, most notably oxysterols. scienceopen.comnih.gov Oxysterols are oxidized derivatives of this compound or its precursors, formed either enzymatically or through non-enzymatic auto-oxidation. nih.govactamedica.org These molecules are important signaling molecules that play roles in regulating this compound homeostasis and other cellular processes. nih.govdrugtargetreview.com
Enzymatic formation of oxysterols is primarily carried out by members of the cytochrome P450 (CYP) superfamily of enzymes. scienceopen.comactamedica.org
Key shunt pathways and the oxysterols they produce include:
24S,25-Epoxythis compound (24S,25-EC): This oxysterol is formed via a shunt of the mevalonate pathway that runs in parallel to the Bloch pathway. nih.govpnas.org The synthesis of 24S,25-EC involves the same enzymes as this compound biosynthesis, with the critical exception that 24-dehydrothis compound reductase (DHCR24) is not utilized. nih.gov The enzyme squalene epoxidase introduces a second epoxy group onto the squalene molecule, which is then cyclized by lanosterol synthase, leading to the formation of 24S,25-EC. scienceopen.comresearchgate.net An alternative route for its synthesis is the oxidation of desmosterol by the enzyme CYP46A1, which is primarily expressed in neurons. scienceopen.compnas.org
7-Ketothis compound: While this compound is a presumed precursor, research has shown that 7-dehydrothis compound (7-DHC), the immediate precursor to this compound in the Kandutsch-Russell pathway, can be directly oxidized to 7-ketothis compound. nih.gov This conversion is catalyzed by the enzyme cytochrome P450 7A1 (CYP7A1). scienceopen.comnih.gov This finding is particularly relevant in conditions like Smith-Lemli-Opitz syndrome, where elevated levels of 7-DHC can lead to increased production of 7-ketothis compound. nih.gov
Other Oxysterols from Precursors: Various other this compound precursors can be shunted to form oxysterols. For example, in Smith-Lemli-Opitz syndrome, the accumulated 7-DHC can also be converted to other oxysterols, such as 7,8-epoxythis compound. nih.gov
These shunt pathways highlight the metabolic diversity of the this compound biosynthetic machinery, which produces not only the essential membrane component this compound but also a range of potent signaling molecules. scienceopen.com
Regulation of Cholesterol Homeostasis
Transcriptional Regulation by Sterol Regulatory Element-Binding Proteins (SREBPs)
Sterol Regulatory Element-Binding Proteins (SREBPs) are a family of transcription factors that play a central role in the regulation of lipid metabolism. psu.edujci.org They are key regulators of genes involved in the synthesis and uptake of cholesterol and fatty acids. frontiersin.orgbiologists.comnih.gov The SREBP family consists of three major isoforms: SREBP-1a, SREBP-1c, and SREBP-2, which are encoded by two separate genes. biologists.comcaymanchem.com While all three isoforms are involved in lipid metabolism, they exhibit preferential regulation of distinct pathways. SREBP-2 is the primary regulator of this compound biosynthesis, activating genes such as HMG-CoA synthase, HMG-CoA reductase, and squalene (B77637) synthase. nih.govcaymanchem.commdpi.com It also upregulates the expression of the low-density lipoprotein (LDL) receptor, which facilitates the uptake of this compound from the bloodstream. caymanchem.comahajournals.org In contrast, SREBP-1c preferentially activates genes required for fatty acid synthesis, while SREBP-1a is a potent activator of all SREBP-responsive genes. jci.orgnih.govmdpi.com
SREBPs are synthesized as inactive precursors bound to the membrane of the endoplasmic reticulum (ER). jci.orgnih.gov Their activation is a tightly regulated process that is sensitive to cellular sterol levels. When cellular this compound levels are low, the SREBP precursor is transported from the ER to the Golgi apparatus for proteolytic processing. annualreviews.org This cleavage releases the mature, transcriptionally active N-terminal domain, which then translocates to the nucleus. nih.gov In the nucleus, it binds to specific DNA sequences known as sterol regulatory elements (SREs) in the promoter regions of its target genes, thereby activating their transcription. frontiersin.orgnih.govuniprot.org This leads to an increase in this compound synthesis and uptake, restoring cellular this compound levels. annualreviews.org Conversely, when cellular this compound levels are high, the transport of SREBPs to the Golgi is blocked, preventing their activation and thus reducing this compound production. annualreviews.org
The transcriptional activity of SREBPs is further modulated by their interaction with other transcription factors. For maximal activation of certain target genes, such as HMG-CoA reductase and the LDL receptor, SREBPs cooperate with other DNA-binding proteins like Sp1 and NF-Y. biologists.com This intricate regulatory system ensures a coordinated response to changes in cellular this compound concentrations, maintaining lipid homeostasis.
The activation of SREBPs is intricately controlled by two key proteins: SREBP Cleavage Activating Protein (SCAP) and Insulin-induced gene (Insig). annualreviews.org SCAP is a polytopic membrane protein that functions as both a sterol sensor and an escort protein for SREBPs. mdpi.comannualreviews.org In the endoplasmic reticulum (ER), SREBP precursor proteins form a complex with SCAP. nih.gov
When cellular sterol levels are low, the SCAP-SREBP complex is incorporated into COPII-coated vesicles and transported from the ER to the Golgi apparatus. mdpi.comuniprot.org In the Golgi, SREBP undergoes a two-step proteolytic cleavage by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P). frontiersin.orgmdpi.com This cleavage releases the mature, N-terminal domain of SREBP, which then moves to the nucleus to activate gene transcription. mdpi.com
Conversely, when ER this compound levels are high, this compound binds to SCAP, inducing a conformational change that promotes the binding of the SCAP-SREBP complex to Insig proteins. annualreviews.org Insigs are ER-resident proteins that act as anchors, retaining the SCAP-SREBP complex in the ER and preventing its transport to the Golgi. caymanchem.comnovusbio.com This retention effectively blocks the proteolytic activation of SREBPs, leading to a down-regulation of this compound synthesis and uptake. annualreviews.org Therefore, the SCAP-Insig system acts as a critical switch, sensing cellular sterol levels and accordingly controlling the activation of SREBPs to maintain this compound homeostasis. novusbio.com
The activity of Sterol Regulatory Element-Binding Proteins (SREBPs) is not only controlled at the level of their synthesis and cleavage but is also regulated through their degradation. The mature, nuclear form of SREBP has a short half-life and is rapidly degraded by the proteasome, a large protein complex responsible for degrading unneeded or damaged proteins. uniprot.org This rapid turnover allows for a swift down-regulation of SREBP-mediated gene expression when cellular sterol levels rise.
The process of targeting nuclear SREBP for proteasomal degradation involves ubiquitination. uniprot.org Ubiquitination is a post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein, marking it for degradation. In the case of SREBPs, the nuclear form is ubiquitinated, which signals its destruction by the proteasome. uniprot.org
Furthermore, the Insulin-induced gene (Insig) proteins, which play a crucial role in retaining the SREBP-SCAP complex in the endoplasmic reticulum (ER) under high sterol conditions, are themselves subject to ubiquitination and proteasomal degradation. When sterol levels are low, certain membrane-bound ubiquitin ligases, such as gp78, bind to Insigs and mediate their ubiquitination and subsequent degradation. mdpi.com This degradation of Insig releases the SREBP-SCAP complex, allowing its transport to the Golgi for activation. mdpi.com This interplay of ubiquitination and proteasomal degradation of both SREBPs and their regulatory proteins adds another layer of control to the intricate system of this compound homeostasis.
SREBP Cleavage Activating Protein (SCAP) and Insig
Nuclear Receptors in this compound Homeostasis
In addition to the SREBP pathway, a family of nuclear receptors plays a crucial role in maintaining this compound balance. These ligand-activated transcription factors sense the levels of various lipid molecules and, in response, modulate the expression of genes involved in this compound absorption, transport, catabolism, and excretion.
Liver X Receptors (LXRs), specifically LXRα and LXRβ, are nuclear receptors that function as cellular this compound sensors. They are activated by oxysterols, which are oxidized derivatives of this compound that accumulate in cells when this compound levels are high. frontiersin.org Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. biologists.com
A key function of LXRs is to promote reverse this compound transport, the process by which excess this compound is removed from peripheral tissues and transported back to the liver for excretion. LXRs upregulate the expression of several genes involved in this process, including the ATP-binding cassette transporters ABCA1 and ABCG1, which facilitate the efflux of this compound from cells to high-density lipoprotein (HDL) particles. frontiersin.orgnovusbio.com
Furthermore, LXRs can influence SREBP activity. In situations of this compound overload, activated LXRs can stimulate the transcription of the SREBP-1c gene. biologists.com This leads to an increased synthesis of fatty acids, which are required for the esterification of excess this compound into less toxic cholesteryl esters for storage. jci.org By promoting this compound efflux and influencing its storage, LXRs play a vital role in protecting cells from the detrimental effects of this compound accumulation.
The Farnesoid X Receptor (FXR) is another nuclear receptor that plays a significant role in this compound homeostasis, primarily through its regulation of bile acid metabolism. Bile acids are synthesized from this compound in the liver and are essential for the absorption of dietary fats and fat-soluble vitamins.
FXR is activated by bile acids. When bile acid levels are high, activated FXR induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of this compound 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic pathway of bile acid synthesis from this compound. This negative feedback loop prevents the excessive accumulation of potentially toxic bile acids and conserves this compound.
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that are key regulators of lipid and glucose metabolism. The PPAR family consists of three isoforms: PPARα, PPARγ, and PPARβ/δ.
PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation by fatty acids and their derivatives leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation. By promoting the breakdown of fatty acids, PPARα reduces their availability for the synthesis of triglycerides, which can be packaged with this compound into lipoproteins.
PPARγ is predominantly found in adipose tissue and plays a crucial role in adipogenesis and insulin (B600854) sensitivity. Its activation can influence this compound homeostasis by promoting the storage of fatty acids in adipose tissue, thereby reducing their flux to the liver.
Farnesoid X Receptor (FXR)
Epigenetic Regulation of this compound Metabolism
The homeostatic control of this compound is subject to sophisticated regulatory networks that extend beyond traditional transcriptional control to include epigenetic mechanisms. nih.gov These processes, which modulate gene expression without altering the DNA sequence itself, include histone modifications, DNA methylation, and interference by non-coding RNAs. tandfonline.com
Histone Acetylation and Deacetylation
Chromatin structure is dynamically regulated by the acetylation and deacetylation of histone proteins, which in turn controls the accessibility of genes for transcription. tandfonline.com This process is managed by two opposing classes of enzymes: histone acetyltransferases (HATs) and histone deacetylases (HDACs). tandfonline.com Histone acetylation, mediated by HATs, results in a more open chromatin structure, which is permissive for gene transcription. tandfonline.com Conversely, the removal of acetyl groups by HDACs leads to a compacted chromatin state, effectively silencing gene expression. tandfonline.com
The balance between HAT and HDAC activity is crucial for metabolic regulation. escholarship.org Research indicates that HDACs play a significant role in the control of lipid and this compound homeostasis. tandfonline.com For instance, the overexpression of HDAC3 has been shown to cause a significant decrease in the rate of this compound synthesis. nih.gov In murine models, the knockout of Hdac3 results in increased histone acetylation at the promoter of the Cyp7a1 gene, a key enzyme in bile acid synthesis from this compound, thereby increasing its expression. nih.gov Furthermore, histone modifications are implicated in macrophage this compound metabolism; HDACs such as SIRT1 and SIRT6 can increase this compound efflux by activating transporters like ABCA1 and ABCG1. ahajournals.org The histone methyltransferase EZH2, on the other hand, has been shown to inhibit macrophage this compound efflux via ABCA1. ahajournals.org The regulation of this compound 24S-hydroxylase (CYP46A1), essential for this compound homeostasis in the brain, is also influenced by histone acetylation status. nih.gov
DNA Methylation
DNA methylation is a stable epigenetic modification that typically acts as a repressive mark, often working in concert with histone deacetylation to maintain a transcriptionally silent chromatin state. tandfonline.commdpi.com This process is known to have a crucial role in the regulation of genes involved in this compound metabolism. mdpi.comfrontiersin.org
Studies have demonstrated that genes central to this compound biosynthesis are subject to epigenetic regulation through DNA methylation. frontiersin.org The methylation status of the promoter region of certain genes can directly influence their transcription. researchgate.net For example, DNA methylation levels of genes such as ABCG1 are associated with plasma high-density lipoprotein (HDL) and triglyceride concentrations. researchgate.netahajournals.org Increased methylation levels in specific gene regions have been linked to higher triglyceride and LDL-C levels and lower HDL-C levels. frontiersin.org This epigenetic control can be tissue-specific and is influenced by environmental factors, highlighting a mechanism by which external stimuli can impact long-term this compound regulation. frontiersin.org
MicroRNAs (miRNAs) in this compound Homeostasis
MicroRNAs (miRNAs) are small, non-coding RNA molecules that post-transcriptionally regulate gene expression, typically by binding to the 3'-untranslated region of target messenger RNAs (mRNAs), leading to their degradation or translational repression. nih.govahajournals.org Several miRNAs have been identified as key regulators in this compound metabolism. nih.govmdpi.com
Among the most studied are miR-33 and miR-122. nih.govahajournals.org
miR-33 : This miRNA is encoded within an intron of the sterol regulatory element-binding protein 2 (SREBP-2) gene and plays a significant role in this compound homeostasis. nih.govresearchgate.net miR-33 acts in concert with its host gene to control this compound levels by repressing the expression of key genes involved in this compound efflux, most notably the ATP-binding cassette (ABC) transporters ABCA1 and ABCG1. mdpi.comresearchgate.net By targeting these transporters, miR-33 reduces the removal of this compound from cells. mdpi.com
miR-122 : As the most abundant miRNA in the liver, miR-122 is a critical regulator of hepatic lipid metabolism. nih.govahajournals.org Inhibition of miR-122 has been shown to significantly reduce plasma this compound levels, an effect attributed to the indirect downregulation of multiple genes involved in the this compound biosynthesis pathway. nih.govahajournals.orgahajournals.org
Other miRNAs, including miR-125b and miR-148a, have also been identified as participants in the complex network governing this compound balance. mdpi.com This layer of regulation allows for the fine-tuning of metabolic pathways, responding to cellular this compound status. nih.gov
Cellular this compound Uptake and Efflux Mechanisms
Cells maintain this compound balance through tightly regulated mechanisms for both uptake of extracellular this compound and efflux of excess intracellular this compound. These processes involve specialized cell surface receptors and membrane transporters.
LDL Receptor-Mediated Endocytosis
The primary mechanism for cellular uptake of this compound from the bloodstream is through the receptor-mediated endocytosis of low-density lipoprotein (LDL) particles. nih.gov This process is initiated when LDL particles in the circulation bind to specific LDL receptors (LDLR) that are concentrated in specialized regions of the plasma membrane known as clathrin-coated pits. libretexts.orgmcgill.ca
The binding of LDL to its receptor triggers the invagination of the coated pit, which then pinches off from the membrane to form a clathrin-coated vesicle inside the cell. libretexts.orgmcgill.ca This vesicle sheds its clathrin coat and fuses with an early endosome. frontiersin.org The acidic environment within the endosome (pH ~6.0) causes the LDL particle to dissociate from the LDLR. libretexts.org Following dissociation, the LDLR is recycled back to the cell surface to bind more LDL, while the endosome containing the LDL particle matures and fuses with a lysosome. frontiersin.orgahajournals.org Within the highly acidic lysosome (pH ~5.0), enzymes hydrolyze the cholesteryl esters within the LDL particle, releasing free this compound for use by the cell. libretexts.org
ATP-Binding Cassette Transporters (e.g., ABCA1, ABCG1, ABCG5/G8)
The efflux of excess this compound from cells is a critical process for preventing cellular toxicity and is primarily mediated by members of the ATP-binding cassette (ABC) transporter family. nih.gov These proteins use the energy from ATP hydrolysis to transport substrates, including lipids, across cellular membranes. pnas.org
| Transporter | Location | Function | Associated Disease (from dysfunction) |
| ABCA1 | Ubiquitous; Plasma membrane | Mediates efflux of this compound and phospholipids (B1166683) to lipid-poor apolipoproteins (e.g., apoA-I) to form nascent HDL. oup.comahajournals.org | Tangier Disease oup.com |
| ABCG1 | Macrophages, brain, spleen, etc.; Plasma membrane & intracellular compartments | Promotes this compound efflux to mature HDL particles. ahajournals.org | N/A |
| ABCG5/G8 | Liver (canalicular membrane), Intestine (apical membrane) | Form an obligate heterodimer that limits intestinal absorption of dietary sterols and promotes biliary excretion of this compound. pnas.orgahajournals.org | Sitosterolemia oup.comahajournals.org |
ABCA1 and ABCG1 are crucial for reverse this compound transport, the process of moving this compound from peripheral tissues back to the liver. ABCA1 facilitates the initial step of HDL formation by transporting cellular this compound and phospholipids to lipid-poor apolipoproteins. oup.com ABCG1 then contributes by transporting additional this compound to these nascent HDL particles, promoting their maturation. ahajournals.orgcdnsciencepub.com The expression of both transporters is regulated by the LXR/RXR nuclear receptor system. ahajournals.org
ABCG5 and ABCG8 function together as a heterodimer and are vital for limiting the amount of sterols absorbed from the diet and for eliminating excess this compound from the body. pnas.orgoup.com They are expressed at the apical membrane of intestinal and liver cells, where they actively pump this compound and plant sterols (xenosterols) into the gut lumen and bile, respectively. oup.comahajournals.org
Scavenger Receptor Class B Type 1 (SR-B1)
Scavenger Receptor Class B Type 1 (SR-B1), a multi-ligand membrane protein, is a pivotal high-density lipoprotein (HDL) receptor that plays a critical role in this compound homeostasis. nih.govspandidos-publications.com It is highly expressed in the liver and steroidogenic tissues, such as the adrenal glands, where it facilitates the delivery of this compound for bile acid synthesis and steroid hormone production, respectively. spandidos-publications.comresearchgate.netfrontiersin.org
The primary function of SR-B1 is to mediate the selective uptake of cholesteryl esters from the core of HDL particles. spandidos-publications.comahajournals.org This process is distinct from the endocytosis mediated by the LDL receptor. In SR-B1-mediated selective uptake, the lipoprotein particle binds to the receptor, and the cholesteryl esters are transferred to the cell without the internalization and degradation of the entire lipoprotein particle. ahajournals.orgjci.org After the lipid transfer, the now lipid-depleted HDL particle is released back into circulation. jci.org This selective uptake is a crucial step in the reverse this compound transport (RCT) pathway, where excess this compound from peripheral tissues is returned to the liver for excretion, a process that is considered anti-atherosclerotic. nih.govspandidos-publications.com
SR-B1 is also capable of mediating the bidirectional flux of free, unesterified this compound between cells and lipoproteins. ahajournals.orguconn.eduahajournals.org This function allows it to participate in both this compound influx into cells and efflux from cells to HDL, contributing to the dynamic regulation of cellular this compound levels. nih.govuconn.edu
In addition to its role in lipid transport, SR-B1 is involved in cell signaling. ahajournals.org This signaling is initiated in response to this compound flux across the plasma membrane and requires the receptor's C-terminal transmembrane domain, which directly interacts with membrane this compound. ahajournals.orgahajournals.org In endothelial cells, for example, HDL binding to SR-B1 can activate signaling cascades that lead to increased production of nitric oxide, a molecule with anti-atherogenic properties. ahajournals.org
As a scavenger receptor, SR-B1 can bind to a wide array of ligands besides HDL. jci.org
Interactive Table: Ligands of Scavenger Receptor Class B Type 1 (SR-B1) Click on the column headers to sort the data.
| Ligand Category | Specific Ligand |
| Native Lipoproteins | High-Density Lipoprotein (HDL) |
| Low-Density Lipoprotein (LDL) | |
| Very-Low-Density Lipoprotein (VLDL) | |
| Modified Lipoproteins | Oxidized LDL (OxLDL) |
| Acetylated LDL (AcLDL) | |
| Other | Anionic Phospholipids |
| Apoptotic cells | |
| This table summarizes various ligands that can bind to the SR-B1 receptor, as identified in research studies. ahajournals.orgjci.org |
Inter-organ Communication in this compound Homeostasis
The maintenance of whole-body this compound homeostasis is a complex process that relies on intricate communication and coordinated actions between multiple organs, primarily the liver and the intestine. nih.gov This inter-organ network ensures a balance between this compound synthesis, dietary absorption, and excretion to meet the body's needs while preventing pathological accumulation.
The liver acts as the central metabolic "power station" for this compound. elsevier.es It is a major site for:
De novo synthesis: The liver synthesizes a significant portion of the body's this compound from acetyl-CoA via the mevalonate (B85504) pathway. wikipedia.org
Uptake: It clears this compound-rich lipoprotein remnants (chylomicron remnants) from the circulation after dietary fat absorption and takes up LDL and HDL this compound from the blood. elsevier.eswikipedia.org The uptake of HDL this compound is largely mediated by the SR-B1 receptor. researchgate.net
Distribution: The liver packages this compound and triglycerides into very-low-density lipoproteins (VLDL) and secretes them into the bloodstream to deliver lipids to peripheral tissues. wikipedia.org
Excretion and Catabolism: The liver is the only organ capable of eliminating significant amounts of this compound from the body. ahajournals.org This is achieved either by direct secretion of free this compound into the bile or by converting this compound into bile acids. elsevier.eswikipedia.org These bile acids are then secreted into the intestine. wikipedia.org
The intestine plays a critical and multifaceted role in this compound balance. scirp.org Its key functions include:
Absorption: It absorbs dietary this compound. Bile acids secreted by the liver are essential for this process, as they help to solubilize this compound in the intestinal lumen. elsevier.eswikipedia.org The Niemann-Pick C1-like 1 (NPC1L1) protein is a key transporter that facilitates the uptake of this compound into enterocytes. elsevier.es
De novo synthesis: The intestine is also a significant site of de novo this compound synthesis, contributing to the body's total this compound pool. wikipedia.orgscirp.org
Excretion: The intestine is the ultimate route for this compound excretion from the body. This occurs through the fecal elimination of unabsorbed dietary this compound and this compound secreted into the bile by the liver. scirp.org Furthermore, a process known as trans-intestinal this compound excretion (TICE) allows for the direct transport of this compound from the bloodstream into the intestinal lumen for disposal. scirp.org
The communication between these organs is mediated by the circulation of lipoproteins and bile acids. The enterohepatic circulation describes the recycling of bile acids: after being secreted into the intestine to aid in digestion and absorption, about 95% of bile acids are reabsorbed in the ileum and returned to the liver via the portal vein for reuse. wikipedia.orgwikipedia.orgimrpress.com This recycling process is a crucial signaling pathway that helps regulate this compound metabolism in the liver. researchgate.netfrontiersin.org
Lipoproteins serve as the transport vehicles for this compound and other lipids in the aqueous environment of the blood:
Chylomicrons are formed in the intestine to transport absorbed dietary lipids to the liver and peripheral tissues. wikipedia.org
VLDL , produced by the liver, transports endogenously synthesized triglycerides and this compound. As VLDL travels through the circulation, it is metabolized into LDL. wikipedia.org
Low-Density Lipoprotein (LDL) is the primary carrier of this compound to peripheral tissues.
High-Density Lipoprotein (HDL) is central to reverse this compound transport (RCT) , a critical inter-organ pathway where HDL acquires excess this compound from peripheral tissues and transports it back to the liver for excretion. nih.govahajournals.org This process is considered a key mechanism by which HDL protects against atherosclerosis. spandidos-publications.com
This constant trafficking and metabolic processing of this compound between the liver, intestine, and peripheral tissues, orchestrated by lipoproteins and signaling molecules like bile acids, is essential for maintaining systemic this compound homeostasis. abdominalkey.com
Cholesterol in Cellular Processes and Signal Transduction
Cholesterol and Membrane Dynamics
This compound's presence within the cell membrane is critical for maintaining its structural integrity and fluidity. nih.govmedicalnewstoday.com It intercalates between phospholipids (B1166683), the primary building blocks of the membrane, and in doing so, modulates the physical properties of the bilayer. At high temperatures, this compound restrains phospholipid movement, thereby decreasing membrane fluidity and permeability. Conversely, at low temperatures, it prevents the phospholipids from packing too tightly, thus maintaining membrane fluidity and preventing it from becoming a gel-like solid.
This moderation of membrane fluidity is essential for various cellular processes, including membrane trafficking and the function of membrane-bound proteins. Furthermore, this compound is a key player in the lateral organization of the membrane, promoting the formation of specialized microdomains known as lipid rafts. nih.govnih.gov These domains are enriched in this compound and sphingolipids and are thought to serve as platforms for the assembly of signaling molecules. nih.govresearchgate.net The formation of these liquid-ordered phases is dependent on the concentration of this compound, which acts as a dynamic glue, holding the raft assembly together. nih.govscirp.orgjci.org
This compound as a Precursor for Steroid Hormones and Bile Acids
Beyond its structural role, this compound is the precursor for the biosynthesis of all steroid hormones and bile acids. wikipedia.orgnih.govupr.edu This metabolic function is central to numerous physiological processes.
Steroid Hormones: In endocrine tissues such as the adrenal cortex, testes, and ovaries, this compound is the starting material for the synthesis of a wide array of steroid hormones. nih.govupr.edu The initial and rate-limiting step in steroidogenesis is the conversion of this compound to pregnenolone. nih.gov From pregnenolone, a series of enzymatic reactions lead to the production of various classes of steroid hormones:
Glucocorticoids (e.g., cortisol), which are involved in metabolism and immune response. nih.gov
Mineralocorticoids (e.g., aldosterone), which regulate salt and water balance. nih.gov
Sex hormones , including androgens (e.g., testosterone), estrogens (e.g., estradiol), and progestogens (e.g., progesterone), which are crucial for sexual development and reproduction. nih.gov
Bile Acids: In the liver, this compound is converted into primary bile acids, namely cholic acid and chenodeoxycholic acid. nih.govelsevier.eswikipedia.orgmdpi.com This conversion represents a major pathway for this compound catabolism and elimination from the body. nih.govwikipedia.org The synthesis of bile acids is a multi-step process involving several enzymes, with this compound 7α-hydroxylase (CYP7A1) catalyzing the rate-limiting step in the classic pathway. elsevier.esmdpi.commdpi.com Bile acids are essential for the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine. nih.govnih.gov
| Feature | Description | Key Enzyme (Classic Pathway) |
|---|---|---|
| Primary Bile Acids | Cholic acid and Chenodeoxycholic acid are synthesized in the liver. | This compound 7α-hydroxylase (CYP7A1) |
| Function | Major route for this compound catabolism and essential for lipid digestion. |
Role in Receptor Function and Signaling
This compound directly and indirectly influences the function of various membrane receptors, thereby playing a critical role in signal transduction. elifesciences.orgccmb.res.in Its presence in the membrane can affect receptor conformation, oligomerization, and localization, all of which are key to their signaling capabilities.
G protein-coupled receptors (GPCRs) constitute the largest family of membrane receptors and are involved in a vast array of physiological processes. ox.ac.uk this compound has been shown to be a crucial modulator of GPCR function. ox.ac.uknih.govbioscientifica.com It can interact with GPCRs in two main ways:
Direct Binding: this compound can bind to specific sites on GPCRs. ox.ac.uknih.gov Consensus this compound-binding motifs have been identified in the transmembrane helices of many GPCRs. ox.ac.ukox.ac.uk These direct interactions can stabilize specific receptor conformations, influence ligand binding affinity, and affect G protein coupling. frontiersin.orgresearchgate.net For instance, this compound has been shown to act as a positive allosteric modulator for some receptors, enhancing their affinity for ligands and subsequent signal transduction. frontiersin.org
Indirect Effects: this compound also modulates GPCR function indirectly by altering the physical properties of the membrane bilayer, such as fluidity and thickness. nih.govresearchgate.net These changes in the membrane environment can, in turn, affect the conformational dynamics and signaling activity of embedded GPCRs. ox.ac.uk
The functional consequences of this compound-GPCR interactions are receptor-dependent, with some receptors showing enhanced activity in the presence of this compound, while others may be inhibited. ox.ac.uk
Lipid rafts and a specific type of raft called caveolae are specialized microdomains within the plasma membrane that are enriched in this compound, sphingolipids, and certain proteins. nih.govtandfonline.comresearchgate.net These domains function as organizing centers for signal transduction molecules. nih.govtandfonline.comnih.gov
By concentrating signaling components such as receptors, G proteins, and effector enzymes in close proximity, lipid rafts and caveolae can facilitate efficient and specific signal transmission. tandfonline.comnih.govwikipedia.org The integrity of these microdomains is highly dependent on this compound. scirp.orgmolbiolcell.org Depletion of this compound disrupts lipid rafts, leading to the dissociation of signaling complexes and altered cellular responses. molbiolcell.org Caveolae, which are flask-shaped invaginations of the plasma membrane, are formed by the protein caveolin in a this compound-dependent manner and are also involved in organizing and concentrating signaling molecules. nih.govresearchgate.netmdpi.com
G Protein-Coupled Receptors (GPCRs) and this compound Interaction
This compound in Hedgehog Signal Transduction
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. researchgate.netfrontiersin.org this compound plays a unique and indispensable dual role in this pathway. researchgate.netnih.gov
Firstly, the Hedgehog signaling protein itself undergoes a critical post-translational modification involving this compound. frontiersin.orgnih.govpnas.org The Hh precursor protein undergoes an autocatalytic cleavage, during which a this compound molecule is covalently attached to the C-terminus of the active N-terminal signaling fragment (Hh-N). nih.govresearchgate.netbiologists.com This lipid modification is essential for the proper secretion, transport, and long-range signaling activity of the Hh protein. nih.govpnas.orgplos.org
Secondly, this compound is directly involved in the signal reception process in the target cell. researchgate.net The Hh receptor complex consists of two main transmembrane proteins: Patched (Ptch) and Smoothened (Smo). frontiersin.org In the absence of the Hh ligand, Ptch inhibits the activity of Smo. When Hh binds to Ptch, this inhibition is relieved, allowing Smo to become active and initiate a downstream signaling cascade. Recent studies have shown that this compound can directly bind to and activate Smo, a G protein-coupled receptor. elifesciences.orgresearchgate.net This suggests that local changes in this compound concentration or accessibility in the membrane may regulate Smo activity and, consequently, the entire Hedgehog signaling pathway. elifesciences.org
Cholesterol and Disease Pathogenesis
Cholesterol Metabolism Dysregulation in Disease
Metabolic syndrome, a cluster of conditions that includes abdominal obesity, high blood pressure, impaired fasting glucose, high triglyceride levels, and low high-density lipoprotein (HDL) this compound, is strongly linked to dysregulated this compound metabolism. hopkinsmedicine.orgclevelandclinic.orgnih.govmedlineplus.gov This syndrome significantly elevates the risk for developing cardiovascular disease, type 2 diabetes, and stroke. hopkinsmedicine.orgclevelandclinic.orgnih.gov While the exact cause is not fully understood, factors like obesity, a sedentary lifestyle, and genetics are believed to contribute to the risk factors, including high this compound and insulin (B600854) resistance. hopkinsmedicine.org
The dysregulation of this compound metabolism is a hallmark of many diseases, with the specific mechanisms and consequences varying depending on the affected organ system. A deeper understanding of these processes is critical for developing effective therapeutic strategies.
Neurodegenerative Diseases and this compound
The brain is the most this compound-rich organ, and maintaining its intricate this compound homeostasis is vital for normal function. nih.gov Dysregulation of this compound metabolism within the brain is increasingly recognized as a significant contributor to the pathogenesis of several neurodegenerative diseases. nih.govnih.gov This is particularly critical as the blood-brain barrier largely prevents the exchange of this compound between the brain and the systemic circulation, meaning the brain relies on its own de novo synthesis. oup.comactanaturae.ru
Alzheimer's Disease and this compound Homeostasis
A substantial body of evidence links altered this compound homeostasis to Alzheimer's disease (AD). nih.govoup.comfrontiersin.org Several major genetic risk factors for late-onset AD are functionally associated with this compound metabolism, most notably the ε4 allele of the apolipoprotein E (APOE) gene, which is the primary this compound transporter in the brain. nih.govfrontiersin.org
Key aspects of the interplay between this compound and AD include:
Amyloid-β (Aβ) Production: this compound has been shown to enhance the cleavage of amyloid precursor protein (APP) by the enzyme Bace1, leading to increased production of Aβ oligomers and plaques, a hallmark of AD. news-medical.net It can also bind to Aβ, increasing the resistance of Aβ fibrils and oligomers to degradation. news-medical.net
This compound Accumulation: Excessive this compound has been observed to accumulate in the brains of individuals with AD. frontiersin.org This accumulation can occur within mature Aβ-plaques and is positively correlated with the severity of dementia. frontiersin.org
Metabolite Imbalance: Increased levels of the this compound metabolite 24-hydroxythis compound (B1141375) (24S-OHC), which is primarily generated in neurons, have been found in the plasma and cerebrospinal fluid of individuals in the early stages of AD. frontiersin.org
While a direct causal link is still being fully elucidated, the evidence strongly suggests that dysregulation of brain this compound metabolism plays a significant role in the pathophysiology of Alzheimer's disease. nih.govoup.com
Parkinson's Disease and this compound
The relationship between this compound and Parkinson's disease (PD) is complex and, in some ways, counterintuitive. Several epidemiological studies have suggested that higher levels of total this compound and low-density lipoprotein (LDL) this compound are associated with a lower risk of developing PD. nih.govparkinsonsnewstoday.com Conversely, some research indicates that lower levels of total and LDL this compound are linked to a higher risk of the disease. parkinsonsnewstoday.com
One area of focus is the this compound byproduct 24-hydroxythis compound (24-OHC). scitechdaily.com Research has shown that levels of 24-OHC are elevated in the brains of individuals with Parkinson's disease. scitechdaily.com This metabolite has been found to promote the aggregation of alpha-synuclein (B15492655), the primary component of Lewy bodies, which are the pathological hallmark of PD. scitechdaily.commedicalnewstoday.com In animal models, blocking the production of 24-OHC has been shown to reduce the spread of harmful alpha-synuclein and protect dopamine-producing neurons. scitechdaily.com
While the precise role of systemic this compound levels in PD risk remains a subject of ongoing research, the metabolism of this compound within the brain, particularly the production of metabolites like 24-OHC, appears to be a key factor in the disease's progression. nih.govscitechdaily.com
Huntington's Disease and this compound
In contrast to some other neurodegenerative diseases, Huntington's disease (HD) is characterized by reduced this compound synthesis in the brain. fondazionetelethon.itnih.gov This is significant because this compound is essential for proper neuronal function and synaptic activity, which are progressively lost in HD. fondazionetelethon.it The mutant huntingtin protein, the cause of HD, has been shown to interfere with the function of sterol regulatory element-binding proteins (SREBPs), which are key regulators of this compound biosynthesis. nih.gov This leads to lower this compound levels in affected brain regions. nih.gov
Research in animal models of HD has shown that strategies aimed at delivering this compound to the brain can help prevent cognitive decline in the early stages of the disease. fondazionetelethon.it Furthermore, the enzyme this compound-24-hydroxylase (CYP46A1), which is involved in this compound metabolism, is deficient in individuals with HD. neurology.org Restoring the activity of this enzyme in animal models has been shown to re-establish normal this compound levels and provide neuroprotective effects. oup.com These findings highlight the critical role of maintaining proper this compound levels for neuronal health and suggest that targeting this compound metabolism could be a viable therapeutic approach for Huntington's disease. fondazionetelethon.itoup.com
This compound Fluctuations and Cognitive Decline
Recent research suggests that not just the absolute levels of this compound, but also fluctuations in these levels over time, may be associated with an increased risk of dementia and cognitive decline in older adults. medicalnewstoday.commedscape.comalzra.org Studies have found that individuals with the highest variability in their total this compound and LDL this compound levels had a significantly higher likelihood of developing dementia compared to those with more stable levels. medicalnewstoday.commedscape.comalzra.org
Cancer and this compound Metabolism
The connection between this compound metabolism and cancer is a rapidly evolving field of research. Cancer cells, with their high proliferative rate, have an increased demand for this compound to build new cell membranes and for various signaling processes. jcancer.orgfoxchase.org This leads to a reprogramming of this compound metabolism within tumor cells, characterized by increased this compound synthesis and uptake, and decreased efflux. researchgate.net
Numerous studies have demonstrated that dysregulation of this compound homeostasis is a common feature in many types of cancer and plays a crucial role in tumor development, progression, and metastasis. nih.govijbs.comnih.gov For instance, elevated serum this compound levels have been linked to an increased risk of several cancers, including colorectal and prostate cancer. dovepress.comnih.gov
The mechanisms by which altered this compound metabolism contributes to cancer are multifaceted. This compound is a key component of lipid rafts, which are specialized membrane microdomains that serve as platforms for important signaling pathways involved in cancer cell growth and survival. ijbs.comnih.gov Disrupting these lipid rafts by targeting membrane this compound has been shown to be an effective anti-cancer strategy. nih.gov
Increased this compound Synthesis and Uptake in Cancer Cells
Cancer cells exhibit a heightened demand for this compound to support rapid proliferation and membrane biogenesis. nih.gov This increased need is met through two primary mechanisms: upregulated de novo synthesis and enhanced uptake from the extracellular environment. frontiersin.orgfrontiersin.org Many cancer types show an overexpression of enzymes involved in the mevalonate (B85504) pathway, the metabolic route for this compound synthesis. frontiersin.org Concurrently, cancer cells often upregulate the expression of the low-density lipoprotein receptor (LDLR), facilitating increased uptake of this compound-rich LDL particles from their surroundings. frontiersin.orgfrontiersin.org This reprogramming of this compound metabolism allows tumor cells to acquire the necessary this compound for structural and signaling purposes, contributing to their growth and survival. nih.govfrontiersin.org
Several oncogenic signaling pathways are implicated in this metabolic shift. For instance, the PI3K/AKT/mTOR pathway, frequently activated in cancer, can stimulate this compound biosynthesis and uptake. nih.govnih.gov Activation of this pathway can lead to the upregulation of Sterol Regulatory Element-Binding Protein 2 (SREBP2), a key transcription factor that governs the expression of genes involved in this compound synthesis and uptake. frontiersin.orgfrontiersin.org The tumor microenvironment also plays a role, with surrounding cells sometimes increasing their this compound synthesis and efflux, thereby enriching the local environment with this compound that can be scavenged by cancer cells. nih.govfrontiersin.org
This compound Efflux and Cancer Progression
This compound efflux, the process of removing excess this compound from cells, is often dysregulated in cancer, contributing to disease progression. This process is primarily mediated by ATP-binding cassette (ABC) transporters, such as ABCA1 and ABCG1. nih.gov In some cancers, a decrease in this compound efflux leads to intracellular this compound accumulation, which can promote cancer cell survival by inhibiting apoptosis. jcancer.orgnih.gov For example, oncogenic signals can suppress the expression of ABCA1, leading to the retention of this compound within the cancer cell. nih.gov
Conversely, in other cancer contexts, an increase in this compound efflux has been linked to enhanced cancer progression and metastasis. news-medical.netmdpi.com For instance, in triple-negative breast cancer, high expression of ABCA1 has been associated with increased membrane fluidity, which can facilitate cancer cell migration and metastasis. news-medical.net Furthermore, cancer cells can promote this compound efflux from surrounding immune cells, such as tumor-associated macrophages (TAMs). kcl.ac.uk This scavenging of this compound by cancer cells can reprogram the macrophages into a tumor-promoting phenotype, further aiding cancer progression. kcl.ac.uk The role of this compound efflux in cancer is therefore complex and appears to be context-dependent, varying with tumor type and stage. nih.gov
This compound-Derived Metabolites in Tumor Microenvironment
The tumor microenvironment is often characterized by an accumulation of this compound and its various metabolites, which can actively influence cancer progression. frontiersin.orgresearchgate.net These metabolites, which include oxysterols and this compound esters, are not merely byproducts but function as signaling molecules that can modulate the behavior of both cancer cells and surrounding immune cells. frontiersin.orgrvaprostatecancersupport.org
One significant class of this compound-derived metabolites is oxysterols, which are formed through the enzymatic or non-enzymatic oxidation of this compound. aacrjournals.org Some oxysterols, such as 27-hydroxythis compound (B1664032) (27HC), have been shown to promote the growth of certain cancers. nih.gov For example, 27HC can act as an estrogen receptor agonist, driving the proliferation of estrogen receptor-positive breast cancer cells. nih.gov Another oncometabolite, 6-oxo-cholestan-3β,5α-diol, has been found in breast cancer patients and can promote tumor growth by binding to glucocorticoid receptors. frontiersin.orgrvaprostatecancersupport.orgfrontiersin.org
These metabolites can also influence the immune landscape within the tumor microenvironment. researchgate.net For instance, some oxysterols can impair the function of dendritic cells and promote an immunosuppressive environment, thereby helping cancer cells evade immune surveillance. dovepress.com The accumulation of this compound esters, catalyzed by the enzyme ACAT, provides a storage pool of this compound for rapidly dividing cancer cells and has been associated with tumor progression. news-medical.net
Below is an interactive table summarizing some key this compound-derived metabolites and their roles in the tumor microenvironment.
This compound and Oncogenic Signaling Pathways (e.g., Hedgehog, mTORC1)
This compound metabolism is intricately linked with key oncogenic signaling pathways, notably the Hedgehog (Hh) and mTORC1 pathways, which are crucial for cancer cell growth, proliferation, and survival. nih.gov
The Hedgehog signaling pathway, which is aberrantly activated in several cancers, can be directly influenced by this compound. External this compound can activate the Hh pathway, promoting tumorigenesis. nih.gov
The mTORC1 (mammalian target of rapamycin (B549165) complex 1) pathway is a central regulator of cell growth and metabolism and is frequently hyperactivated in cancer. frontiersin.org this compound plays a significant role in activating mTORC1. Lysosomal this compound can activate mTORC1, leading to increased cell proliferation and invasion. frontiersin.orgnih.gov This activation can occur through the SREBP2 pathway, where mTORC1 stimulates the transcription of genes necessary for this compound production, creating a positive feedback loop that sustains cancer cell growth. frontiersin.orgfrontiersin.org Recent research has also uncovered a novel connection where the ATR protein kinase promotes mTORC1 activity by upregulating de novo this compound synthesis. embopress.orgembopress.org This ATR-mediated increase in this compound enhances the localization of mTORC1 to lysosomes, a critical step for its activation. embopress.orgembopress.org
Immune System Modulation by this compound
This compound Accumulation in Immune Cells and Inflammation
The accumulation of this compound within immune cells can significantly modulate their function and contribute to a pro-inflammatory state. mdpi.commdpi.com Elevated levels of this compound can impact the differentiation, activation, and migration of various immune cells, including monocytes, macrophages, and T cells. consensus.app In the context of the tumor microenvironment, which is often rich in this compound, this accumulation can lead to the reprogramming of immune cells into phenotypes that support tumor growth and suppress anti-tumor immunity. nih.govfrontiersin.org
For example, high this compound levels can promote the infiltration of macrophages into tissues and contribute to systemic inflammation. mdpi.com Within the tumor microenvironment, elevated this compound can cause immune cells to adopt an immunosuppressive phenotype, impairing their ability to mount an effective anti-tumor response. nih.gov This altered immune function is a critical aspect of how this compound metabolism contributes to cancer pathogenesis.
Impact on Macrophage Function and Inflammasome Activation
This compound accumulation has a profound impact on macrophage function, particularly through the activation of the NLRP3 inflammasome. ahajournals.org Macrophages that take up excessive amounts of this compound, especially in the form of this compound crystals, can trigger the assembly and activation of the NLRP3 inflammasome. nih.govinvivogen.complos.org This multi-protein complex is a key component of the innate immune system that, when activated, leads to the processing and secretion of pro-inflammatory cytokines such as IL-1β and IL-18. ahajournals.orginvivogen.com
The process often begins with the phagocytosis of this compound crystals by macrophages, which can cause lysosomal damage. nih.govplos.org This lysosomal destabilization is a critical trigger for NLRP3 inflammasome activation. plos.org The subsequent release of inflammatory cytokines contributes to a chronic inflammatory state within tissues, which is a hallmark of many diseases, including atherosclerosis and certain cancers. ahajournals.orgplos.org Furthermore, the accumulation of free this compound in macrophages, resulting from impaired this compound efflux, can enhance inflammatory responses by promoting the formation of lipid rafts that serve as signaling platforms for receptors like TLR4. nih.gov This this compound-induced inflammasome activation and heightened inflammatory signaling in macrophages can create a microenvironment that is conducive to tumor progression. ahajournals.org
This compound and T-cell Function/Exhaustion
This compound is a fundamental component of eukaryotic cell membranes and plays a critical role in T-cell biology, influencing activation, proliferation, differentiation, and function. uni.lupubcompare.ainih.gov The metabolic state of a T-cell is intrinsically linked to its function, and this compound metabolism is a key regulatory checkpoint. fishersci.se Upon activation through the T-cell receptor (TCR), T-cells undergo significant metabolic reprogramming, increasing this compound biosynthesis and uptake to support membrane expansion for rapid proliferation. uni.lunih.govfishersci.se
The role of this compound in T-cell function is multifaceted and context-dependent. High levels of this compound are essential for the differentiation and function of pro-inflammatory T-cell subsets, including T helper 1 (Th1), Th17, and cytotoxic T lymphocytes (CTLs). uni.lu For instance, increased this compound biosynthesis is crucial for Th17 differentiation, as the this compound precursor desmosterol (B1670304) acts as a potent ligand for RORγt, the master transcription factor for Th17 cells. uni.lu Similarly, for activated CD8+ T-cells to become effective CTLs, enhanced this compound synthesis is required to potentiate their effector functions. uni.lu Inhibiting the enzyme Acyl-CoA this compound acyltransferase 1 (ACAT1), which esterifies this compound for storage, leads to increased levels of free this compound in the plasma membrane, thereby enhancing TCR signaling and the cytotoxic activity of CTLs. uni.lumims.com
However, the very factor that promotes T-cell activation can also drive their dysfunction, a state known as exhaustion. T-cell exhaustion is characterized by the progressive loss of effector function, reduced proliferation, and sustained high expression of inhibitory receptors like PD-1, TIM-3, and LAG-3. wikipedia.orgciteab.comlabsolu.ca This phenomenon is particularly relevant in chronic infections and the tumor microenvironment (TME). wikipedia.orgciteab.com Research has revealed that the TME is often enriched with this compound, which can be taken up by tumor-infiltrating CD8+ T-cells. wikipedia.orgciteab.comctdbase.org
This accumulation of this compound within CD8+ T-cells is progressively and positively associated with the upregulation of multiple immune checkpoint receptors. citeab.comctdbase.org The mechanism involves this compound-induced endoplasmic reticulum (ER) stress. ctdbase.orgciteab.com Elevated intracellular this compound triggers the ER stress sensor X-box binding protein 1 (XBP1), which in turn drives the transcription of genes encoding inhibitory receptors like PD-1. labsolu.cactdbase.orgciteab.com Consequently, the high-cholesterol environment of a tumor can induce a state of exhaustion in the very immune cells meant to eliminate it, representing a significant mechanism of immune evasion by cancer cells. citeab.comciteab.com This creates a paradoxical situation where this compound is necessary for initial T-cell activation but becomes detrimental when present in excess, highlighting the complexity of its regulatory role in immunity. wikipedia.org
Role in Hematopoietic Stem Cell Mobilization and Leukocytosis
This compound homeostasis is a critical regulator of hematopoiesis, the process by which all cellular components of blood are created. wikipedia.org Specifically, this compound levels have been shown to significantly influence the proliferation and mobilization of hematopoietic stem and progenitor cells (HSPCs). wikipedia.orgwikipedia.orgmims.com
Hypercholesterolemia, or high this compound levels in the blood, is associated with the enhanced mobilization of HSPCs from the bone marrow into the peripheral circulation. wikipedia.orgwikipedia.orgontosight.ai Clinical observations have shown that patients with hypercholesterolemia mobilize a greater number of CD34+ stem cells following treatment with mobilizing agents like cyclophosphamide (B585) and granulocyte colony-stimulating factor (G-CSF) compared to individuals with lower this compound levels. wikipedia.orgguidetopharmacology.org Animal studies corroborate these findings, showing that mice fed a high-cholesterol diet exhibit increased numbers of circulating HSPCs, along with lymphocytosis (high lymphocyte count) and thrombocytosis (high platelet count). wikipedia.orgontosight.ai
The mechanisms underlying this phenomenon involve several interconnected pathways:
Disruption of the CXCL12/CXCR4 Axis: The retention of HSPCs within the bone marrow niche is largely dependent on the interaction between the chemokine CXCL12 (also known as SDF-1) and its receptor CXCR4 on HSPCs. wikipedia.orgwikipedia.org Hypercholesterolemia promotes HSPC mobilization by disrupting this axis. mims.comwikipedia.org It can reduce the production of CXCL12 by bone marrow stromal cells, thereby weakening the "anchor" that holds stem cells in the marrow and facilitating their egress into the bloodstream. wikipedia.orgmims.com
This compound Efflux Pathways: The ATP-binding cassette (ABC) transporters ABCA1 and ABCG1 are crucial for this compound efflux from cells. wikipedia.orgontosight.ai Mice deficient in both Abca1 and Abcg1 exhibit a marked increase in HSPC numbers, proliferation, and mobilization. guidetopharmacology.orgwikipedia.org This suggests that impaired this compound efflux leads to an accumulation of intracellular this compound in HSPCs, which stimulates their proliferation and mobilization. mims.com
Role of 27-Hydroxythis compound (27HC): The this compound metabolite 27HC, produced by the enzyme CYP27A1, acts as a signaling molecule that directly promotes HSC mobilization. wikipedia.orgguidetopharmacology.org 27HC functions as a ligand for the estrogen receptor α (ERα) on HSCs, and its binding induces their mobilization in an ERα-dependent manner. guidetopharmacology.org This pathway is distinct from, but additive to, G-CSF-induced mobilization. wikipedia.orgguidetopharmacology.org
Inflammatory Cytokine Signaling: Elevated this compound can stimulate immune cells to secrete pro-inflammatory cytokines, such as Interleukin-23 (IL-23). mims.comwikipedia.org IL-23, in turn, drives the production of Interleukin-17 (IL-17) and G-CSF, which are potent mobilizing agents. mims.comontosight.ai This creates an inflammatory feedback loop that further enhances HSPC mobilization and contributes to leukocytosis (an increase in the total number of white blood cells). mims.comwikipedia.org
Conversely, low levels of high-density lipoprotein (HDL) this compound, often referred to as "good this compound," are observationally and genetically associated with higher total white blood cell counts, including lymphocytes and monocytes. fishersci.cawikipedia.orgdtic.mil HDL particles are key mediators of this compound efflux, and their reduced function may contribute to the pro-mobilization and pro-inflammatory state associated with dyslipidemia. fishersci.canih.gov
Emerging Research Areas in Cholesterol Biology
Gut Microbiota and Cholesterol Metabolism
The diverse community of microorganisms residing in the human gut, collectively known as the gut microbiota, is now recognized as a critical regulator of host metabolism, including that of this compound. mpg.de This intricate relationship is mediated through several key pathways.
Bile Acid Modification and Excretion
The gut microbiota plays a pivotal role in the metabolism of bile acids, which are synthesized from this compound in the liver. thegoodscentscompany.com Primary bile acids, such as cholic acid and chenodeoxycholic acid, are conjugated in the liver before being secreted into the intestine. thegoodscentscompany.com Certain gut microbes possess enzymes like bile salt hydrolase (BSH), which deconjugate these primary bile acids. nih.gov This action increases the pool of free bile acids, which are less efficiently reabsorbed in the gut compared to their conjugated counterparts. guidetopharmacology.org Consequently, a larger proportion of bile acids is excreted in the feces. mpg.deguidetopharmacology.org This fecal loss prompts the liver to upregulate the synthesis of new bile acids from this compound, thereby consuming hepatic this compound and helping to lower circulating this compound levels. guidetopharmacology.orgnih.gov The deconjugated primary bile acids can be further transformed by microbial enzymes into secondary bile acids, such as deoxycholic acid and lithocholic acid, which also influence host metabolic signaling. thegoodscentscompany.comnih.gov
Short-Chain Fatty Acid Production and this compound Synthesis Inhibition
Dietary fibers that are indigestible by human enzymes are fermented by the gut microbiota, leading to the production of short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate, and butyrate. guidetopharmacology.orgciteab.com These SCFAs are absorbed into circulation and can influence this compound metabolism. nih.gov Propionate, in particular, has been shown to inhibit the activity of HMG-CoA reductase, a key enzyme in the this compound synthesis pathway, in liver cells. fishersci.ca Butyrate, while serving as the main energy source for the cells lining the colon, may also contribute to the inhibition of this compound synthesis. fishersci.cawikipedia.org Conversely, acetate can serve as a substrate for this compound synthesis. fishersci.ca Therefore, the relative ratio of these SCFAs, influenced by diet and microbial composition, is a crucial factor in regulating this compound homeostasis. fishersci.ca
Regulation of this compound-Metabolism-Related Genes by Microbiota Metabolites
Metabolites produced by the gut microbiota can act as signaling molecules that regulate the expression of genes involved in this compound metabolism. guidetopharmacology.org For instance, SCFAs and secondary bile acids can interact with host receptors, such as the Farnesoid X receptor (FXR) and TGR5, which are critical regulators of bile acid, lipid, and glucose metabolism. nih.govwikipedia.org Activation of these receptors can trigger signaling cascades that affect the expression of genes related to this compound synthesis, uptake, and transport. wikipedia.orgnih.gov For example, some studies suggest that SCFAs can influence the activity of Sterol Regulatory Element-Binding Protein-2 (SREBP-2), a master regulator of this compound homeostasis, which in turn controls the expression of the LDL receptor. guidetopharmacology.org
Conversion of this compound to Coprostanol
A significant pathway through which gut bacteria can directly impact this compound levels is by converting this compound into coprostanol. guidetopharmacology.orgnih.gov Coprostanol is a sterol that is poorly absorbed by the human intestine and is subsequently excreted in feces. fishersci.nl This microbial conversion effectively reduces the amount of this compound absorbed from the gut. fishersci.nl The ability to convert this compound to coprostanol is not universal among humans; the population exhibits a bimodal distribution, with individuals being either "high converters" or "low/inefficient converters". fishersci.nlfishersci.se This conversion capacity appears to be established early in life and is dependent on the presence of specific, highly oxygen-sensitive anaerobic bacteria, such as certain species within the Eubacterium genus. flybase.orgwikipedia.org
Precision Medicine Approaches in this compound Management
The field of this compound management is moving away from a "one-size-fits-all" model towards precision medicine, an approach that tailors medical treatment to the individual characteristics of each patient. wikipedia.orguni.lu This strategy integrates genomic, environmental, and lifestyle information to optimize the prevention and treatment of high this compound. uni.lu
A cornerstone of precision medicine in this area is the use of genetic information to identify individuals at high risk and to guide therapy. nih.gov For example, the genetic diagnosis of conditions like Familial Hypercholesterolemia (FH), an inherited disorder causing very high this compound levels from birth, allows for early and targeted interventions. wikipedia.org Furthermore, the growing field of pharmacogenomics investigates how an individual's genetic makeup affects their response to specific drugs. nih.gov This can help predict which patients will benefit most from certain lipid-lowering therapies and who might be at risk for adverse effects. fishersci.at
Emerging therapeutic strategies are also aligned with the principles of precision medicine. These include RNA-based therapeutics, such as small interfering RNA (siRNA), which can be designed to silence specific genes involved in lipid metabolism. wikipedia.orgfishersci.at This allows for highly targeted action, such as inhibiting the production of specific lipoproteins and offering long-term this compound reduction. fishersci.at
Advanced Methodologies for this compound Research (e.g., Lipidomics)
Advances in analytical technologies have revolutionized this compound research, with lipidomics emerging as a particularly powerful methodology. fishersci.be Lipidomics is the large-scale, comprehensive study of the lipidome—the complete set of lipids in a biological system. fishersci.be This approach provides a detailed snapshot of the vast array of lipid molecules, including this compound and its many derivatives, within a cell, tissue, or organism.
The primary technology driving lipidomics is mass spectrometry (MS), often coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC). americanelements.comwikipedia.org These MS-based platforms offer high sensitivity and accuracy for identifying and quantifying hundreds to thousands of distinct lipid species. wikipedia.org
Two main strategies are employed in lipidomics research:
Untargeted Lipidomics : This global approach aims to measure as many lipids as possible in a sample to discover novel biomarkers or changes in metabolic pathways associated with a particular condition. fishersci.bewikipedia.org
Targeted Lipidomics : This method focuses on the precise measurement of a specific, predefined set of known lipids. fishersci.bewikipedia.org
These advanced methodologies allow researchers to move beyond measuring total this compound and instead explore the complex interplay of various lipid molecules, uncovering new insights into the mechanisms of this compound-related diseases and identifying potential new targets for therapy. fishersci.befishersci.ca
Q & A
Q. How do HDL and LDL cholesterol subfractions differentially predict cardiovascular risk in longitudinal studies?
Methodological Answer:
- Use nested case-control designs within cohort studies to compare baseline lipid profiles of subjects who develop cardiovascular events (e.g., myocardial infarction) versus matched controls. Measure HDL2 and HDL3 subfractions via ultracentrifugation or electrophoresis. Adjust for confounders (age, smoking, total this compound) using multivariate regression. Key finding: HDL3 is the strongest inverse predictor of myocardial infarction risk (RR = 0.3 for highest vs. lowest quintile) .
- Limitations: HDL subfractions may not add predictive value beyond the total/HDL this compound ratio in risk models .
Q. What experimental designs are optimal for studying dietary this compound’s impact on lipid profiles?
Methodological Answer:
- Employ randomized crossover trials with controlled diets differing only in this compound content (e.g., egg-based vs. egg-free diets). Use parallel control groups and ensure ≥14-day intervention periods to stabilize lipid changes. Measure total this compound, HDL, and LDL at baseline and endpoint. Example: A meta-analysis of 17 trials showed that 100 mg/day added dietary this compound increased the total/HDL ratio by 0.02 units (95% CI: 0.01–0.03) .
- Critical factor: Standardize background dietary fat intake to isolate this compound effects.
Q. How should researchers address conflicting data on this compound’s role in neurodegenerative diseases like Alzheimer’s?
Methodological Answer:
- Conduct in vitro studies using neuronal cell lines to quantify β-secretase activity under varying this compound conditions. Pair with animal models (e.g., APOE4-transgenic mice) to assess amyloid-β deposition. Key contradiction: Some studies suggest this compound-lowering exacerbates Alzheimer’s pathology, while others show protective effects .
- Recommendation: Use lipid raft isolation techniques to analyze this compound’s spatial distribution in neuronal membranes.
Advanced Research Questions
Q. What statistical methods resolve heterogeneity in meta-analyses of this compound intervention studies?
Methodological Answer:
- Apply random-effects models to account for between-study variance. Stratify by study quality (Newcastle-Ottawa Scale) and participant characteristics (e.g., baseline LDL levels). Example: A meta-analysis of 224 studies found that reducing saturated fat to <10% of energy intake lowers LDL by 5%, but inter-study heterogeneity (I² > 50%) requires sensitivity analyses .
- Tool: Use PRISMA guidelines for systematic reviews and R’s
metaforpackage for subgroup analyses .
Q. How can researchers optimize this compound-lowering drug formulations while minimizing off-target effects?
Methodological Answer:
- Use Box-Behnken experimental design to test variables like surfactant concentration, this compound content, and drug-loading efficiency. For example, in proniosomal gel formulations, optimize for vesicle size (<150 nm) and entrapment efficiency (>80%) using response surface methodology .
- Validation: Perform stability testing under accelerated conditions (40°C/75% RH) and in vitro release studies (e.g., Franz diffusion cells).
Q. What biomarkers improve the predictive power of familial hypercholesterolemia (FH) diagnostic algorithms?
Methodological Answer:
- Combine LDL-C measurements with genetic screening (e.g., LDLR, APOB, PCSK9 mutations) and advanced lipid profiling (Lp(a), apoB-100). In a study of FH cases, adding LDL-C targets (<70 mg/dL for high-risk patients) improved diagnostic accuracy by 22% .
- Caveat: Self-reported family history data require validation via cascade screening .
Methodological Challenges
Q. How to control for pre-intervention lipid variability in exercise trials?
Methodological Answer:
- Use stratified randomization based on baseline total this compound levels. Implement repeated-measures ANOVA to track changes post-intervention. Example: A hockey training study found a 12% HDL-C increase after 48 weeks (p < 0.05), but baseline stratification was critical due to high inter-individual variability .
Q. What ethical considerations arise in long-term this compound-lowering trials?
Methodological Answer:
- Monitor hepatic and muscular toxicity in statin trials via regular ALT and CK measurements. For placebo groups with very high LDL (>190 mg/dL), implement escape protocols to provide active treatment if thresholds are exceeded .
Emerging Research Frontiers
Q. How does membrane this compound modulate immune cell signaling in autoimmune diseases?
Methodological Answer:
Q. What multi-omics approaches elucidate this compound’s role in cancer metastasis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
